molecular formula C14H15NO2 B8291328 Ethyl 3-quinolinepropionate

Ethyl 3-quinolinepropionate

Cat. No. B8291328
M. Wt: 229.27 g/mol
InChI Key: LTOOPRHOYJCDRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04154834

Procedure details

3-quinolineacrylate (51.68 g) was dissolved in ethanol (170 ml) and hydrogenated at 37° and a pressure of 50 psi using 10% Palladium on charcoal to give ethyl 3-quinolinepropionate.
Name
3-quinolineacrylate
Quantity
51.68 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([CH:11]=[CH:12][C:13]([O-:15])=[O:14])[CH:2]=1.[CH2:16](O)[CH3:17]>[Pd]>[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]([CH2:11][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:2]=1

Inputs

Step One
Name
3-quinolineacrylate
Quantity
51.68 g
Type
reactant
Smiles
N1=CC(=CC2=CC=CC=C12)C=CC(=O)[O-]
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)CCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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